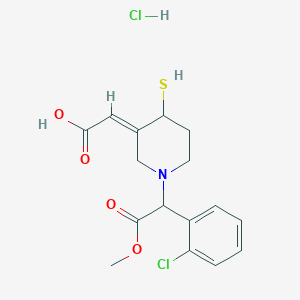

trans-Clopidogrel thiol metabolite hydrochloride

描述

trans-Clopidogrel thiol metabolite hydrochloride: is a pharmacologically active metabolite of clopidogrel, a widely used antiplatelet medication. Clopidogrel is a prodrug that requires metabolic activation to exert its therapeutic effects. The active thiol metabolite of clopidogrel is responsible for its antiplatelet activity, which helps prevent blood clots in patients with cardiovascular diseases.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-Clopidogrel thiol metabolite hydrochloride involves multiple steps. Clopidogrel undergoes two-step metabolism to produce the active thiol metabolite. The first step involves the oxidation of clopidogrel to 2-oxo-clopidogrel, followed by the reduction to the active thiol metabolite. The reaction conditions typically involve the use of cytochrome P450 enzymes, such as CYP2C19 and CYP3A4, in the presence of appropriate cofactors .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) for purification and analysis .

化学反应分析

Types of Reactions:

Oxidation: Clopidogrel is oxidized to 2-oxo-clopidogrel by cytochrome P450 enzymes.

Reduction: 2-oxo-clopidogrel is reduced to the active thiol metabolite.

Substitution: The thiol group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Cytochrome P450 enzymes (CYP2C19, CYP3A4) and cofactors.

Reduction: Reducing agents such as NADPH.

Substitution: Electrophiles such as alkyl halides.

Major Products:

Oxidation: 2-oxo-clopidogrel.

Reduction: Active thiol metabolite.

Substitution: Various substituted thiol derivatives.

科学研究应用

Mechanism of Action and Pharmacokinetics

The primary mechanism of action for trans-Clopidogrel thiol metabolite involves its irreversible binding to the P2Y12 ADP receptors on platelets. This binding inhibits platelet aggregation, thereby reducing clot formation. The compound is formed through a two-step metabolic process where clopidogrel is first converted into 2-oxo-clopidogrel and then into the active thiol metabolite. This metabolic pathway is primarily facilitated by cytochrome P450 enzymes, notably CYP3A4 and CYP3A5 .

Clinical Applications

Antiplatelet Therapy :

Trans-Clopidogrel thiol metabolite is primarily utilized in antiplatelet therapy for patients with acute coronary syndromes or those undergoing percutaneous coronary interventions. Its effectiveness in reducing cardiovascular events has been well-documented in various clinical trials .

Hydrogen Sulfide Donor :

Recent studies have identified trans-Clopidogrel thiol metabolite as a potential hydrogen sulfide donor. Hydrogen sulfide has emerged as a critical signaling molecule with various therapeutic implications, including vasodilation and cytoprotection . The ability of this metabolite to release hydrogen sulfide could enhance its therapeutic profile beyond antiplatelet effects.

Research Applications

Drug Metabolism Studies :

The compound serves as an important reference standard in pharmacokinetic studies aimed at understanding drug metabolism and interactions. Its role in the formation of mixed disulfide conjugates has been investigated to elucidate its reactivity and potential effects on drug efficacy .

Analytical Chemistry :

trans-Clopidogrel thiol metabolite hydrochloride is frequently used in analytical testing for the detection and quantification of pharmaceutical impurities. Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed for simultaneous determination of clopidogrel and its metabolites, enhancing the accuracy of pharmacokinetic assessments .

Case Studies

Several case studies highlight the clinical significance of trans-Clopidogrel thiol metabolite:

- Case Study 1 : A clinical trial demonstrated that patients with high platelet reactivity despite clopidogrel treatment had altered levels of trans-Clopidogrel thiol metabolite, indicating a potential biomarker for assessing treatment efficacy .

- Case Study 2 : Research involving patients undergoing elective coronary stenting showed that those with higher concentrations of trans-Clopidogrel thiol metabolite experienced significantly lower rates of thrombotic complications compared to those with lower levels .

作用机制

The active thiol metabolite of clopidogrel exerts its effects by irreversibly binding to the P2Y12 adenosine diphosphate (ADP) receptors on platelets. This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, which is essential for platelet aggregation. As a result, the active thiol metabolite inhibits platelet aggregation and reduces the risk of thrombotic events .

相似化合物的比较

Prasugrel: Another thienopyridine antiplatelet agent that is metabolized to an active thiol metabolite.

Ticlopidine: An older thienopyridine antiplatelet agent with a similar mechanism of action.

Uniqueness:

生物活性

Introduction

Trans-Clopidogrel thiol metabolite hydrochloride is a significant active metabolite of the antiplatelet drug clopidogrel, which is widely used in the prevention of thrombotic events. Understanding its biological activity is crucial for optimizing therapeutic outcomes and minimizing adverse effects. This article delves into the metabolic pathways, biological mechanisms, and clinical implications associated with this compound.

Metabolic Pathways

Clopidogrel is a prodrug that requires metabolic activation to exert its pharmacological effects. The conversion of clopidogrel to its active form involves two key steps mediated by cytochrome P450 enzymes:

- Formation of 2-Oxo-Clopidogrel : Clopidogrel undergoes mono-oxygenation to yield 2-oxo-clopidogrel, which is inactive.

- Conversion to Active Thiol Metabolite : The 2-oxo-clopidogrel is further oxidized to form the unstable sulfenic acid intermediate, which then leads to the generation of the active thiol metabolite through a series of reactions involving glutathione (GSH) .

Table 1: Key Steps in Clopidogrel Metabolism

| Step | Reaction | Enzyme | Product |

|---|---|---|---|

| 1 | Clopidogrel → 2-Oxo-Clopidogrel | CYP Enzymes | Inactive |

| 2 | 2-Oxo-Clopidogrel → Active Thiol Metabolite | CYP Enzymes, GSH | Active |

The active thiol metabolite exhibits its biological activity primarily through irreversible inhibition of the P2Y12 receptor on platelets. This inhibition prevents ADP-induced platelet aggregation, thereby reducing the risk of thrombus formation. The mechanism involves covalent modification of cysteine residues on the P2Y12 receptor .

Case Study: Efficacy in Clinical Settings

A study exploring the pharmacodynamics of trans-clopidogrel thiol metabolite demonstrated that patients with certain CYP2C19 genotypes exhibited variable responses to clopidogrel therapy. Those with reduced-function alleles showed decreased levels of the active metabolite and correspondingly lower platelet inhibition . This variability underscores the importance of genetic testing in personalizing clopidogrel therapy.

Clinical Implications

The efficacy of trans-clopidogrel thiol metabolite is influenced by several factors, including:

- Genetic Variability : Polymorphisms in CYP2C19 significantly affect the metabolism and effectiveness of clopidogrel.

- Drug Interactions : Co-administration with other medications that inhibit CYP enzymes can lead to reduced levels of the active metabolite .

Pharmacokinetics and Dynamics

The pharmacokinetic profile of trans-clopidogrel thiol metabolite indicates a half-life that supports once-daily dosing in clinical practice. The peak plasma concentrations are typically reached within a few hours post-administration, with sustained antiplatelet effects observed for up to 24 hours .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-Life | ~10 hours |

| Peak Concentration Time | 1-3 hours post-dose |

| Effective Duration | ~24 hours |

Research Findings

Recent studies have focused on enhancing the understanding of trans-clopidogrel thiol metabolite's reactivity and its role as a hydrogen sulfide donor, which may contribute additional therapeutic benefits beyond antiplatelet activity . Furthermore, investigations into mixed disulfide conjugates have revealed their potential for maintaining levels of the active metabolite in circulation, thereby improving therapeutic efficacy .

属性

IUPAC Name |

(2E)-2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO4S.ClH/c1-22-16(21)15(11-4-2-3-5-12(11)17)18-7-6-13(23)10(9-18)8-14(19)20;/h2-5,8,13,15,23H,6-7,9H2,1H3,(H,19,20);1H/b10-8+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLBFGQBRVODQX-VRTOBVRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC(C(=CC(=O)O)C2)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC(/C(=C/C(=O)O)/C2)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204204-76-2 | |

| Record name | 1-Piperidineacetic acid, 3-(carboxymethylene)-α-(2-chlorophenyl)-4-mercapto-, 1-methyl ester, hydrochloride (1:1), (3E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204204-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。